molecular formula C17H21N3O B5418585 (3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole

(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole

Cat. No.: B5418585
M. Wt: 283.37 g/mol
InChI Key: RRLMTQPPCZUDDR-KGLIPLIRSA-N
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Description

(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-2-3-13-9-20(10-14(13)8-12)11-15-4-5-17(21-15)16-6-7-18-19-16/h2,4-7,13-14H,3,8-11H2,1H3,(H,18,19)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMTQPPCZUDDR-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CN(CC2C1)CC3=CC=C(O3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2CN(C[C@@H]2C1)CC3=CC=C(O3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole typically involves multi-step organic reactions. The starting materials often include furan derivatives and pyrazole compounds. The key steps in the synthesis may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.

    Introduction of the pyrazole group: This step may involve the reaction of hydrazines with 1,3-diketones.

    Formation of the hexahydroisoindole ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole: shares similarities with other compounds that have furan, pyrazole, and hexahydroisoindole moieties.

    Examples: Compounds such as 5-methyl-2-furylmethyl pyrazole and hexahydroisoindole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties not found in other similar compounds.

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